
(3E)-3-(2-oxohexylidene)-2-phenylisoindol-1-one
Overview
Description
(3E)-3-(2-oxohexylidene)-2-phenylisoindol-1-one, commonly referred to as PHII, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PHII is a member of the isoindolinone family of compounds and has a unique chemical structure that makes it a versatile compound for research purposes. In
Scientific Research Applications
PHII has shown potential applications in various scientific fields, including medicinal chemistry, material sciences, and organic synthesis. In medicinal chemistry, PHII has been studied for its anticancer properties. Studies have shown that PHII can induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR pathway. PHII has also been studied for its potential use as an anti-inflammatory agent. In material sciences, PHII has been studied for its optical properties, making it a promising candidate for the development of optoelectronic devices. In organic synthesis, PHII has been used as a building block for the synthesis of various compounds.
Mechanism of Action
The mechanism of action of PHII is not fully understood. However, studies have shown that PHII can inhibit the PI3K/Akt/mTOR pathway, which plays a critical role in cell survival and proliferation. By inhibiting this pathway, PHII can induce apoptosis in cancer cells. PHII has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
PHII has been shown to have various biochemical and physiological effects. In vitro studies have shown that PHII can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. In vivo studies have shown that PHII can inhibit tumor growth in mice. However, more research is needed to understand the full extent of PHII's biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of PHII is its relatively simple synthesis method and cost-effectiveness. PHII is also a versatile compound that can be used in various scientific fields. However, one limitation of PHII is its limited solubility in water, which can make it challenging to work with in some experiments.
Future Directions
There are several future directions for research on PHII. One area of research is the development of PHII derivatives with improved solubility and potency. Another area of research is the study of PHII's potential use as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, more research is needed to understand the full extent of PHII's biochemical and physiological effects. Overall, PHII has shown great potential for scientific research, and further studies are needed to fully understand its properties and applications.
properties
IUPAC Name |
(3E)-3-(2-oxohexylidene)-2-phenylisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-2-3-11-16(22)14-19-17-12-7-8-13-18(17)20(23)21(19)15-9-5-4-6-10-15/h4-10,12-14H,2-3,11H2,1H3/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRNREDFUULSFD-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C=C1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)/C=C/1\C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-(2-oxohexylidene)-2-phenylisoindol-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





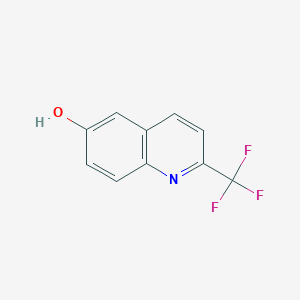
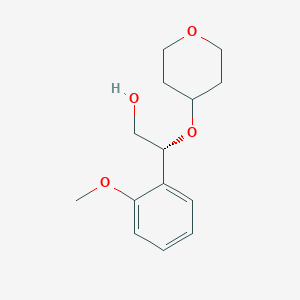

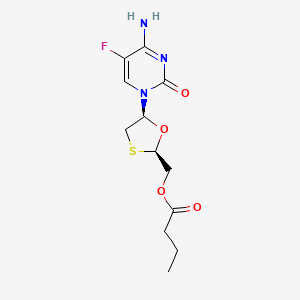



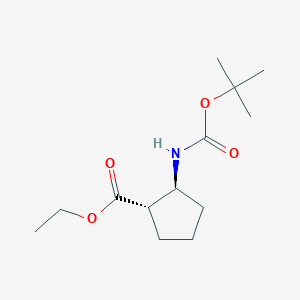

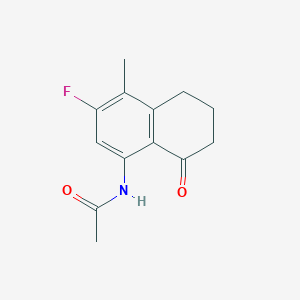

![6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3103326.png)